molecular formula C18H11ClF3N3O2 B2456792 N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide CAS No. 338413-33-5

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide

货号 B2456792
CAS 编号: 338413-33-5
分子量: 393.75
InChI 键: CPQNDTLQUDDFSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide, also known as CPI-613, is a novel anticancer drug that has shown promising results in preclinical studies. CPI-613 is a small molecule that targets the mitochondrial tricarboxylic acid (TCA) cycle, a critical metabolic pathway in cancer cells. By inhibiting the TCA cycle, CPI-613 disrupts the energy production and biosynthetic processes of cancer cells, leading to their death.

作用机制

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide targets the TCA cycle by inhibiting two key enzymes, pyruvate dehydrogenase (PDH) and alpha-ketoglutarate dehydrogenase (α-KGDH). PDH and α-KGDH are critical enzymes that convert glucose and other nutrients into energy and building blocks for cell growth. By inhibiting these enzymes, this compound disrupts the TCA cycle and reduces the production of ATP (cellular energy) and biosynthetic precursors, leading to cancer cell death.
Biochemical and Physiological Effects:
This compound has been shown to induce a variety of biochemical and physiological effects in cancer cells. In addition to inhibiting the TCA cycle, this compound also alters the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. This compound has also been shown to enhance the sensitivity of cancer cells to chemotherapy and radiation therapy, suggesting that it may have potential as a combination therapy.

实验室实验的优点和局限性

One of the advantages of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide is its specificity for cancer cells. Unlike conventional chemotherapy drugs, this compound targets the metabolic vulnerabilities of cancer cells without affecting normal cells. This selectivity reduces the risk of side effects and toxicity associated with chemotherapy. However, this compound has limitations in terms of its pharmacokinetics and pharmacodynamics. This compound has a short half-life and is rapidly metabolized in the body, which may limit its efficacy in clinical settings.

未来方向

There are several future directions for the development of N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide as an anticancer drug. One direction is to optimize the pharmacokinetics and pharmacodynamics of this compound to improve its efficacy and reduce its toxicity. Another direction is to investigate the potential of this compound as a combination therapy with other anticancer drugs, such as chemotherapy and immunotherapy. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in various types of cancer.

合成方法

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide can be synthesized by a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 2-pyrimidinol with 3-chloro-4-nitroaniline, followed by reduction of the nitro group to an amino group. The resulting amine is then reacted with 3-(trifluoromethyl)benzenecarboxylic acid to give this compound.

科学研究应用

N-(3-Chloro-4-(2-pyrimidinyloxy)phenyl)-3-(trifluoromethyl)benzenecarboxamide has been extensively studied for its anticancer activity in preclinical models. In vitro studies have shown that this compound selectively targets cancer cells and induces apoptosis (programmed cell death) in a dose-dependent manner. In vivo studies have demonstrated that this compound inhibits tumor growth and prolongs survival in various mouse models of cancer, including pancreatic cancer, lung cancer, and lymphoma.

属性

IUPAC Name

N-(3-chloro-4-pyrimidin-2-yloxyphenyl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11ClF3N3O2/c19-14-10-13(5-6-15(14)27-17-23-7-2-8-24-17)25-16(26)11-3-1-4-12(9-11)18(20,21)22/h1-10H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPQNDTLQUDDFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC(=C(C=C2)OC3=NC=CC=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11ClF3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。